![molecular formula C26H30N6O4 B2592073 N-(sec-butyl)-3-(2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide CAS No. 1242914-57-3](/img/structure/B2592073.png)
N-(sec-butyl)-3-(2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide
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Description
N-(sec-butyl)-3-(2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Reactions
Research on related compounds, such as [1,2,4]triazoloquinazolines, has primarily focused on their synthesis and potential as intermediates in organic chemistry. For example, studies have detailed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one through reactions involving anthranilamide and isocyanates, showcasing the versatility of these compounds in producing heterocyclic structures with potential therapeutic and material applications (Chern et al., 1988).
Antimicrobial and Antifungal Activities
Some derivatives, like the ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of [1,2,4]triazoloquinazoline derivatives in developing new antimicrobial agents with significant activity against various microorganisms (Antipenko et al., 2009).
Anti-inflammatory and Anticancer Properties
The exploration of [1,2,4]triazoloquinazoline scaffolds has also extended to the search for anti-inflammatory and anticancer agents. Notably, derivatives have been synthesized with the aim of evaluating their anti-inflammatory potential, with some compounds showing promising results in reducing formalin-induced paw edema in rats, indicating their potential in anti-inflammatory therapies (Martynenko Yu V et al., 2019). Additionally, certain 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-5-18(4)27-21(33)13-14-30-24(35)19-11-6-7-12-20(19)32-25(30)29-31(26(32)36)15-22(34)28-23-16(2)9-8-10-17(23)3/h6-12,18H,5,13-15H2,1-4H3,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWOKHAXCBEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=C(C=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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